3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione

Catalog No.
S541719
CAS No.
186386-21-0
M.F
C20H24F4N4O3
M. Wt
444.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]...

CAS Number

186386-21-0

Product Name

3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione

IUPAC Name

3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C20H24F4N4O3

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H24F4N4O3/c1-14-12-25-19(30)28(18(14)29)6-2-5-26-7-9-27(10-8-26)16-4-3-15(21)11-17(16)31-13-20(22,23)24/h3-4,11-12H,2,5-10,13H2,1H3,(H,25,30)

InChI Key

WEZFJPKJUIGDPS-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

3-(3-(4-(fluoro-2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)-5-methyl-1H-pyrimidine-2,4-dione monohydrochloride monohydrate, Ro 70-0004, Ro-70-0004, RS 100975, RS-100975

Canonical SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F

Description

The exact mass of the compound 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione is 444.1785 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione, also known as RS-100975, is a synthetic organic compound with the molecular formula C20_{20}H24_{24}F4_{4}N4_{4}O3_{3} and a molecular weight of 444.4 g/mol. This compound is characterized by its complex structure, which includes a piperazine moiety and a pyrimidine dione, contributing to its pharmacological properties. It has been primarily studied for its potential as an alpha-1a adrenergic receptor antagonist, indicating its relevance in therapeutic applications for urogenital diseases such as benign prostatic hyperplasia and erectile dysfunction.

The chemical reactivity of 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione can be attributed to the presence of multiple functional groups. The pyrimidine dione can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups. Additionally, the piperazine ring can participate in various reactions, including alkylation and acylation. The fluorinated aromatic ring enhances the compound's lipophilicity and may influence its reactivity and interaction with biological targets.

Research indicates that RS-100975 exhibits significant biological activity as an alpha-1a adrenergic receptor antagonist. This activity suggests its potential use in managing conditions related to the urogenital system. Studies have shown that compounds with similar structures can modulate adrenergic signaling pathways, which are crucial in regulating smooth muscle contraction and relaxation in the prostate and bladder.

The synthesis of 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione involves several key steps:

  • Condensation Reaction: The process begins with the condensation of 2-nitrophenol with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of potassium carbonate in dimethylformamide to yield 2-(2,2,2-trifluoroethoxy) nitrobenzene.
  • Reduction: This intermediate is then reduced using hydrogen over platinum dioxide in ethanol to produce aniline.
  • Cyclization: The aniline undergoes cyclization with bis(2-chloroethyl)amine and potassium carbonate to form piperazine.
  • Final Condensation: The piperazine is condensed with 1-benzyl-3-(3-chloropropyl)-5-methylpyrimidine-2,4(1H,3H)-dione in refluxing acetonitrile to yield the target compound.

The primary application of RS-100975 lies in its potential therapeutic use as an alpha-1a adrenergic receptor antagonist. This property makes it a candidate for treating urogenital disorders such as benign prostatic hyperplasia and erectile dysfunction. Its unique structure may also allow for further exploration in drug development targeting similar pathways or conditions.

Interaction studies have focused on understanding how RS-100975 interacts with adrenergic receptors and other cellular targets. These studies typically involve binding assays and functional assays to determine the affinity and efficacy of the compound at different receptor subtypes. Preliminary results suggest that it may selectively inhibit alpha-1a receptors while having minimal effects on other adrenergic subtypes.

Several compounds exhibit structural similarities to RS-100975 and share pharmacological properties:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-3-(trifluoromethyl)phenyl isocyanateContains fluorinated aromatic ringsPotentially reactive intermediate in synthesis
4-Fluoro-2-(trifluoromethyl)anilineSimilar fluorinated structureUsed in various synthetic applications
N-(3-Acetyl-4-hydroxyphenyl)butanamideContains an aromatic ring with functional groupsExhibits anti-inflammatory properties

These compounds highlight the uniqueness of RS-100975 due to its specific combination of a piperazine ring and pyrimidine dione structure along with its targeted biological activity against alpha-1a adrenergic receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

444.17845329 g/mol

Monoisotopic Mass

444.17845329 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3AK2RKG763

Wikipedia

Ro-70-0004

Dates

Modify: 2023-07-15
1: Williams TJ, Blue DR, Daniels DV, Davis B, Elworthy T, Gever JR, Kava MS, Morgans D, Padilla F, Tassa S, Vimont RL, Chapple CR, Chess-Williams R, Eglen RM, Clarke DE, Ford AP. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists. Br J Pharmacol. 1999 May;127(1):252-8. PubMed PMID: 10369480; PubMed Central PMCID: PMC1566006.

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